4-Triphenylmethoxy-1-hexyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52517-95-0 |
|---|---|
Molecular Formula |
C25H24O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[hex-5-yn-3-yloxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H24O/c1-3-14-24(4-2)26-25(21-15-8-5-9-16-21,22-17-10-6-11-18-22)23-19-12-7-13-20-23/h1,5-13,15-20,24H,4,14H2,2H3 |
InChI Key |
TXTLTZLDDKGTOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Contextual Background in Contemporary Organic Chemistry
The Trityl (Triphenylmethyl) Group as a Protective Moiety for Alcohols
The triphenylmethyl (Tr) group, commonly known as the trityl group, is a widely used protecting group for primary alcohols. total-synthesis.comnih.gov It is introduced by reacting the alcohol with triphenylmethyl chloride (trityl chloride) in the presence of a base like pyridine (B92270). total-synthesis.comgoogle.com The trityl group's large steric bulk is a key feature; it allows for the selective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols. total-synthesis.com
The trityl group is characterized by its stability under basic and neutral conditions but is readily cleaved under mild acidic conditions. nih.gov This acid lability is due to the remarkable stability of the resulting triphenylmethyl carbocation, a key intermediate in the deprotection mechanism. academie-sciences.frtotal-synthesis.com This predictable and selective removal makes the trityl group a valuable tool in synthetic planning. While it has been somewhat superseded by silyl (B83357) ethers (like TBS) in some areas, it remains highly relevant, particularly in carbohydrate chemistry. total-synthesis.com
Table 1: Conditions for Trityl Group Protection and Deprotection of Alcohols
| Transformation | Typical Reagents and Conditions | Mechanism Highlight |
|---|---|---|
| Protection | Trityl chloride (TrCl), pyridine, DMAP (catalyst) | SN1-type reaction via the stable trityl cation. total-synthesis.com |
| Deprotection | Mild Brønsted acids (e.g., acetic acid, TFA) or Lewis acids. total-synthesis.com | Formation of the stable trityl carbocation intermediate. academie-sciences.frtotal-synthesis.com |
Terminal Alkynes as Versatile Functional Groups in Synthetic Transformations
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain (R-C≡C-H), are among the most versatile functional groups in organic synthesis. apolloscientific.co.ukchemimpex.com Their utility stems from two main reactive features: the reactivity of the π-bonds and the acidity of the terminal proton.
The carbon-carbon triple bond can undergo a variety of addition reactions. For instance, it can be fully reduced to an alkane or partially reduced to a cis- or trans-alkene with specific catalysts, offering stereochemical control. brainscape.com Hydration reactions can convert terminal alkynes into methyl ketones, while hydroboration-oxidation yields aldehydes. brainscape.comchemistrysteps.com
Perhaps most importantly, the terminal proton is weakly acidic and can be removed by a strong base (like sodium amide) to form an acetylide anion. studyorgo.com This anion is a potent nucleophile, capable of forming new carbon-carbon bonds through reaction with electrophiles like alkyl halides—a process known as alkylation. studyorgo.comkhanacademy.org This C-C bond-forming capability is fundamental to building more complex molecular skeletons. masterorganicchemistry.com Furthermore, terminal alkynes are key participants in powerful metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which are indispensable for constructing conjugated systems.
Overview of the Research Landscape for 4-Triphenylmethoxy-1-hexyne and Related Structures
The compound this compound, also known as 4-(trityloxy)hex-1-yne, appears in the chemical literature primarily as a synthetic intermediate. google.comgoogle.com Its CAS number is 52517-95-0. evitachem.com A notable early disclosure is found within a patent from the 1970s concerning the synthesis of novel prostaglandin (B15479496) analogues. In this context, the compound was prepared by reacting 4-hydroxy-1-hexyne with triphenylmethyl chloride in refluxing pyridine. google.comgoogle.com
More broadly, related structures featuring a trityl-protected alcohol and a separate reactive moiety are utilized in various synthetic endeavors. For example, research into the synthesis of insect pheromones has employed B-(triphenylmethoxy)borinane, highlighting the utility of the triphenylmethoxy group in organoborane chemistry to achieve specific transformations. acs.org The presence of both a protected alcohol and a terminal alkyne in a single molecule like this compound makes it a valuable bifunctional building block.
Strategic Importance of this compound in Complex Chemical Synthesis
The strategic importance of this compound lies in its identity as a bifunctional reagent. researchgate.netacs.orgnih.gov It contains two chemically distinct functional groups: a terminal alkyne and a trityl-protected secondary alcohol. This arrangement allows for a synthetic strategy where one group can be manipulated while the other remains inert, a concept central to efficient molecular construction. acs.org
For example, a synthetic chemist can perform a variety of reactions at the alkyne terminus—such as Sonogashira coupling, alkylation, or hydration—without affecting the protected hydroxyl group. Once the desired modifications at the alkyne are complete, the trityl group can be selectively removed under mild acidic conditions to reveal the secondary alcohol. This newly liberated hydroxyl group is then available for subsequent reactions, such as oxidation to a ketone, esterification, or substitution. This orthogonal reactivity allows for the stepwise and controlled construction of a target molecule, minimizing side reactions and maximizing efficiency. Such bifunctional synthons are invaluable in creating complex architectures from simple starting points. researchgate.net
Table 2: Physical and Chemical Properties of 1-Hexyne
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₀ | wikipedia.org |
| Molar Mass | 82.146 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Density | 0.72 g/cm³ at 20 °C | sigmaaldrich.com |
| Boiling Point | 71-72 °C | wikipedia.org |
| Melting Point | -132 °C | wikipedia.org |
| Solubility in Water | 0.36 g/L | wikipedia.org |
| CAS Number | 693-02-7 | wikipedia.org |
Synthetic Methodologies for 4 Triphenylmethoxy 1 Hexyne
Preparation of Key Precursor Molecules
The foundational step in the synthesis of 4-triphenylmethoxy-1-hexyne is the creation of its direct precursor, 4-hydroxy-1-hexyne. This section details the synthesis of this key alkynol and touches upon broader strategies for generating similar molecules.
Synthesis of 4-Hydroxy-1-hexyne and its Derivatives
The synthesis of 4-hydroxy-1-hexyne is a critical prerequisite. One common method involves the reaction of an appropriate Grignard reagent with an epoxide or an aldehyde. For instance, the reaction of ethylmagnesium bromide with propargyl aldehyde can yield 4-hydroxy-1-hexyne.
Derivatives of 4-hydroxy-1-hexyne can be prepared using similar strategies, often by modifying the starting materials. For example, using different Grignard reagents or substituted aldehydes allows for the introduction of various functional groups, leading to a range of 4-hydroxy-1-hexyne derivatives. nih.govresearchgate.net The synthesis of related alkynols, such as hexyn-3-ol-1, can be achieved by reacting a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide, which is then reacted with ethylene (B1197577) oxide. google.com
Advanced Strategies for Alkynol Generation
Beyond classical Grignard reactions, advanced strategies for generating alkynols, the class of compounds to which 4-hydroxy-1-hexyne belongs, have been developed. These methods often offer improved stereoselectivity, milder reaction conditions, or broader substrate scope.
Gold-catalyzed cycloisomerization of alkynol-based systems has emerged as a powerful tool for synthesizing complex cyclic structures containing alcohol and alkyne functionalities. mdpi.comscispace.comresearchgate.net Asymmetric synthesis, employing chiral catalysts or auxiliaries, is another advanced approach to produce enantiomerically pure alkynols. numberanalytics.com Furthermore, methods such as hydroboration-oxidation of enynes and reactions involving lithium acetylides with epoxides provide alternative routes to these valuable synthetic intermediates. numberanalytics.comgoogle.com The synthesis of pyrrolyl alkynols, for instance, has been achieved through a sequence of hydroxyalkylation, alkynylation, and O-silylation. researchgate.net
Tritylation Reactions for Ether Formation
The final step in the synthesis of this compound is the etherification of the hydroxyl group of 4-hydroxy-1-hexyne with a triphenylmethyl (trityl) group. This process, known as tritylation, is a common protection strategy in organic synthesis.
Conventional Tritylation Protocols (e.g., using triphenylmethyl chloride and pyridine)
The most established method for tritylation involves the reaction of the alcohol with triphenylmethyl chloride (trityl chloride) in the presence of a base, typically pyridine (B92270). total-synthesis.comweebly.com Pyridine serves to neutralize the hydrochloric acid generated during the reaction. total-synthesis.comweebly.com A specific example is the preparation of this compound by refluxing a stirred solution of 4-hydroxy-1-hexyne and triphenylmethyl chloride in dry pyridine for two hours. google.com The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can accelerate the reaction. total-synthesis.comorgsyn.org
| Reagent/Condition | Role |
| 4-Hydroxy-1-hexyne | Substrate |
| Triphenylmethyl chloride | Tritylating agent |
| Pyridine | Base and Solvent |
| Reflux | Reaction Condition |
Mechanistic Investigations of the Tritylation Process
The tritylation of alcohols is generally understood to proceed through an SN1-type mechanism. acs.orgnih.gov This involves the formation of a highly stable triphenylmethyl carbocation (trityl cation) as the key intermediate. total-synthesis.com The stability of this cation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings. The alcohol then acts as a nucleophile, attacking the trityl cation to form the trityl ether. acs.orgnih.gov It is important to note that a direct SN2 attack of the alcohol on trityl chloride is considered impossible due to the steric hindrance at the quaternary carbon. total-synthesis.com In some cases, single electron transfer (SET) processes have been implicated in reactions involving the trityl cation, leading to the formation of radical intermediates. rsc.org
Exploration of Catalytic and Solvent-Free Tritylation Approaches
To address some of the limitations of conventional tritylation methods, such as the use of stoichiometric amounts of base and potentially harsh conditions, researchers have explored catalytic and solvent-free alternatives.
Catalytic approaches often employ Lewis acids to facilitate the formation of the trityl cation. nih.gov For example, a recyclable imidazolium-based ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), has been shown to be an effective catalyst for the tritylation of alcohols with triphenylmethyl alcohol. acs.orgnih.gov Other Lewis acids like zinc chloride and tris(pentafluorophenyl)borane (B72294) have also been utilized. researchgate.net
Solvent-free methods offer environmental and practical advantages. One such approach involves the use of a heterogeneous catalyst, nanoporous MCM-41-SO₃H, under ball-milling conditions at room temperature. academie-sciences.fracademie-sciences.fr This method has demonstrated high efficiency and reusability of the catalyst for the tritylation of various alcohols. academie-sciences.fracademie-sciences.fr
| Method | Catalyst/Conditions | Advantages |
| Ionic Liquid Catalysis | EMIM·AlCl₄, Dichloromethane (B109758)/Acetonitrile | Recyclable catalyst, mild conditions |
| Heterogeneous Catalysis | MCM-41-SO₃H, Solvent-free, Ball-milling | Environmentally friendly, reusable catalyst |
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The synthesis of this compound typically involves the reaction of 4-hydroxy-1-hexyne with a triphenylmethyl halide, such as triphenylmethyl chloride or bromide, in the presence of a base. google.comgoogleapis.com Optimization of this process focuses on maximizing the yield and purity of the desired product by carefully controlling various reaction parameters.
Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and reaction time. Pyridine is a commonly used solvent and also acts as the base to neutralize the hydrogen halide formed during the reaction. google.comgoogleapis.com The use of dry pyridine is crucial to prevent side reactions. google.comgoogleapis.com
The reaction is often carried out at elevated temperatures, such as at reflux or on a steam bath, to drive the reaction to completion. google.comgoogleapis.com A typical procedure involves heating a stirred solution of 4-hydroxy-1-hexyne and triphenylmethyl chloride in dry pyridine at reflux for a period of two hours. google.comgoogleapis.com The molar ratio of the reactants is also a critical factor. An excess of the triphenylmethyl halide is often used to ensure complete conversion of the starting alcohol. google.comgoogleapis.com For instance, a molar ratio of 1.2 moles of triphenylmethyl chloride to 1.0 mole of 4-hydroxy-1-hexyne has been reported. googleapis.com
Post-reaction workup procedures are also optimized to ensure efficient isolation of the crude product before purification. This typically involves cooling the reaction mixture, adding water, and extracting the product into an organic solvent like a hexane-ether mixture. googleapis.com Subsequent washing of the organic extract with water and a saturated sodium chloride solution helps to remove any remaining pyridine and other water-soluble impurities. googleapis.com
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition | Rationale/Observation | Reference |
|---|---|---|---|
| Starting Alcohol | 4-hydroxy-1-hexyne | The hydroxyl group at the C4 position is protected by the bulky triphenylmethyl group. | google.comgoogleapis.com |
| Protecting Group Source | Triphenylmethyl chloride | A common and effective reagent for introducing the triphenylmethoxy (trityl) group. | google.comgoogleapis.com |
| Solvent/Base | Dry Pyridine | Acts as both the solvent and the base to neutralize the HCl generated during the reaction. The absence of water is critical. | google.comgoogleapis.com |
| Reactant Ratio | ~1.2 eq. of Triphenylmethyl chloride | An excess of the protecting group reagent helps to drive the reaction towards completion. | googleapis.com |
| Temperature | Reflux | Elevated temperature increases the reaction rate. | google.comgoogleapis.com |
| Reaction Time | 2 hours | Sufficient time for the reaction to proceed to completion under the specified conditions. | google.comgoogleapis.com |
Purification and Isolation Techniques for the Compound
Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. This typically involves a combination of chromatographic methods and crystallization.
Chromatographic Separations (e.g., column chromatography on Florisil)
Column chromatography is a crucial step in the purification of this compound. google.comprepchem.com Florisil, a magnesium silicate (B1173343) gel, is a frequently cited adsorbent for this purpose. google.comprepchem.com The crude product, which is often an oil or a residue after solvent evaporation, is loaded onto the Florisil column. google.com
The choice of eluent is critical for achieving good separation. Non-polar solvents like hexane (B92381) are commonly used to elute the product from the column. prepchem.com The polarity of the eluent system can be gradually increased if necessary to separate the desired compound from more polar impurities. researchgate.net The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product. rsc.org The use of silica (B1680970) gel for column chromatography has also been mentioned as a viable alternative for purification. googleapis.com
Crystallization and Other Advanced Isolation Methods
After chromatographic purification, crystallization is often employed to obtain this compound as a solid with high purity. googleapis.com The oily residue obtained from the chromatography is dissolved in a suitable solvent, typically a non-polar one like hexane, from which the compound crystallizes upon cooling or concentration. googleapis.com This process effectively removes any remaining minor impurities. The final product is then isolated by filtration. googleapis.com The reported melting point of the crystallized solid is in the range of 35-37°C. googleapis.com
Table 2: Purification and Isolation of this compound
| Technique | Details | Purpose | Reference |
|---|---|---|---|
| Column Chromatography | Stationary Phase: Florisil or Silica Gel | To separate the desired product from unreacted starting materials and by-products. | google.comprepchem.comgoogleapis.com |
| Eluent: Hexane | A non-polar solvent to elute the relatively non-polar product. | prepchem.com | |
| Crystallization | Solvent: Hexane | To further purify the compound by removing trace impurities, resulting in a solid product. | googleapis.com |
| Product Form: White solid | The final, purified form of the compound. | googleapis.com |
Chemical Reactivity and Transformative Chemistry of 4 Triphenylmethoxy 1 Hexyne
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne in 4-Triphenylmethoxy-1-hexyne is characterized by the presence of a weakly acidic proton and a carbon-carbon triple bond rich in π-electrons. This combination of features allows it to participate in a variety of reactions, including carbon-carbon bond formation, reductions, and additions.
Carbon-Carbon Bond Forming Reactions (e.g., alkylation, Sonogashira coupling precursors)
The terminal alkyne can be readily deprotonated by a strong base, such as sodium amide or n-butyllithium, to form a potent nucleophile known as an acetylide anion. This anion is a key intermediate in the formation of new carbon-carbon bonds.
Alkylation: The acetylide derived from this compound can undergo nucleophilic substitution with primary alkyl halides to generate more complex internal alkynes. This reaction proceeds via an SN2 mechanism and is generally efficient for extending the carbon chain.
Sonogashira Coupling: this compound is an excellent precursor for Sonogashira coupling reactions. wikipedia.org This palladium- and copper-catalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides to form substituted alkynes. wikipedia.org The reaction is highly valued for its mild conditions and broad functional group tolerance, making it a cornerstone of modern organic synthesis for the construction of complex molecules, including natural products and pharmaceuticals. wikipedia.org
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | 1. Strong Base (e.g., n-BuLi) 2. R-X | Internal Alkyne |
| Sonogashira Coupling | Aryl/Vinyl Halide (Ar-X) | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Aryl/Vinyl-substituted Alkyne |
Catalytic Hydrogenation and Selective Reduction Strategies (e.g., to alkenes or alkanes)
The carbon-carbon triple bond can be fully or partially reduced under various hydrogenation conditions. The choice of catalyst and reaction conditions determines the final product.
Complete Reduction to Alkanes: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will fully reduce the alkyne to the corresponding alkane, 4-triphenylmethoxyhexane. organicchemistrytutor.com
Selective Reduction to Alkenes: More controlled reduction can yield either the cis- or trans-alkene.
Cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, selectively forming the cis-alkene. organicchemistrytutor.commasterorganicchemistry.com
Trans-Alkenes: Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate to produce the more thermodynamically stable trans-alkene. organicchemistrytutor.com
| Desired Product | Reagents/Catalyst | Stereochemistry |
|---|---|---|
| Alkane | H₂, Pd/C or PtO₂ | N/A |
| cis-Alkene | H₂, Lindlar's Catalyst | syn-addition |
| trans-Alkene | Na or Li, liquid NH₃ | anti-addition |
Hydrohalogenation and Other Electrophilic Additions to the Alkyne
The electron-rich triple bond of this compound is susceptible to electrophilic addition. The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne is a common example. libretexts.orgchemistrysteps.com
The reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon, forming a vinyl halide. libretexts.org If two equivalents of the hydrogen halide are used, a second addition occurs to yield a geminal dihalide, with both halogen atoms attached to the same carbon. almerja.com The reactivity of alkynes in electrophilic additions is generally lower than that of alkenes. almerja.com
Nucleophilic Reactions Involving Acetylenic Anions
As mentioned previously, the acetylide anion of this compound is a strong nucleophile. lumenlearning.comlibretexts.org Beyond alkylation, this anion can participate in a range of other important carbon-carbon bond-forming reactions. A key application is its addition to carbonyl compounds, such as aldehydes and ketones. libretexts.orglibretexts.org This reaction results in the formation of a propargyl alcohol, a valuable synthetic intermediate. libretexts.org
Functional Group Interconversions at the Alkyne Terminus
The terminal alkyne can be transformed into other functional groups. For instance, hydration of the alkyne, typically catalyzed by mercury salts in the presence of aqueous acid, leads to the formation of an enol intermediate that rapidly tautomerizes to the more stable ketone. libretexts.org According to Markovnikov's rule, this reaction would yield a methyl ketone. libretexts.org Alternatively, hydroboration-oxidation provides an anti-Markovnikov addition of water across the triple bond, resulting in the formation of an aldehyde after tautomerization of the intermediate enol. libretexts.org
Reactivity of the Triphenylmethoxy (Trityl Ether) Moiety
The triphenylmethoxy (trityl) group in this compound serves as a protecting group for the secondary alcohol. The bulky nature of the trityl group provides steric hindrance, and its electronic properties make it susceptible to cleavage under specific conditions.
The most common method for the deprotection of a trityl ether is treatment with a mild acid. The high stability of the triphenylmethyl (trityl) carbocation, which is resonance-stabilized by the three phenyl rings, facilitates this cleavage. A variety of acidic conditions can be employed, ranging from trifluoroacetic acid in dichloromethane (B109758) to milder acids like formic acid or acetic acid. The choice of acid and reaction conditions can be tuned to be compatible with other functional groups in the molecule. It is also possible to remove the trityl group under certain reductive or oxidative conditions, although acidic cleavage is the most prevalent method.
Selective Cleavage of the Trityl Protecting Group under Mild Conditions
The trityl group is a valuable protecting group for alcohols due to its steric bulk and, most notably, its susceptibility to cleavage under mild acidic conditions. However, recent advancements have focused on even milder and more selective methods, particularly those that avoid acidic reagents which could be detrimental to other sensitive functional groups within a molecule.
One of the most promising modern methods for the deprotection of trityl ethers is visible-light photocatalysis. organic-chemistry.orgresearchgate.net This technique offers a pH-neutral environment, which enhances its orthogonality to other protecting groups and acid-labile functionalities that might be present in a complex synthetic intermediate. organic-chemistry.orgresearchgate.net The reaction typically involves a suitable photoredox catalyst that, upon irradiation with visible light, can initiate the cleavage of the trityl ether to furnish the free alcohol in good to excellent yields. organic-chemistry.orgresearchgate.net This method is highly selective and has been shown to tolerate a variety of functional groups, including esters, alkenes, and even alkynes, making it particularly suitable for a molecule like this compound. organic-chemistry.org
| Reagent/Condition | Catalyst | Solvent | Yield | Reference |
| Visible Light | Photoredox Catalyst | Common Organic Solvents | Moderate to Excellent | organic-chemistry.orgresearchgate.net |
| Mild Protic or Lewis Acids | - | Dichloromethane, etc. | Generally High | General Knowledge |
| Catalytic Hydrogenolysis | Pd/C | Methanol, etc. | Variable | General Knowledge |
This table is interactive. Click on the headers to sort the data.
It is important to note that while catalytic hydrogenolysis can also be employed to cleave trityl ethers, the presence of the alkyne in this compound could lead to concomitant reduction of the triple bond, thus compromising the chemoselectivity of the transformation.
Stability Considerations Under Diverse Reaction Environments
The stability of this compound is a critical factor in its application in multi-step syntheses. Its stability profile is a composite of the individual stabilities of the trityl ether and the terminal alkyne.
Acidic Conditions: The trityl ether is highly sensitive to acidic conditions. Even weak acids can facilitate the cleavage of the C-O bond, releasing the free alcohol and the triphenylmethyl cation. This lability is a cornerstone of its use as a protecting group but also a significant limitation if acidic reagents are required for transformations elsewhere in the molecule. The terminal alkyne moiety is generally stable to mild acidic conditions.
Basic Conditions: Both the trityl ether and the terminal alkyne are generally stable under a wide range of basic conditions. The acetylenic proton is weakly acidic and can be deprotonated by strong bases like organolithium reagents or sodium amide to form a nucleophilic acetylide.
Oxidative Conditions: The terminal alkyne is susceptible to oxidation. Strong oxidizing agents can cleave the triple bond. The trityl ether is relatively stable to many oxidizing agents, although harsh conditions can lead to degradation.
Reductive Conditions: The terminal alkyne can be reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the choice of reducing agent. For instance, catalytic hydrogenation with Lindlar's catalyst will yield the cis-alkene, while dissolving metal reduction will give the trans-alkene. Complete saturation to the alkane can be achieved with catalysts like palladium on carbon under a hydrogen atmosphere. The trityl ether is generally stable to most reducing agents, with the exception of catalytic hydrogenolysis as mentioned earlier.
Chemoselectivity and Regioselectivity in Tandem Transformations
The presence of multiple reactive sites in this compound opens up possibilities for tandem transformations, where careful control of reaction conditions can allow for selective manipulation of one functional group over another. For instance, the generation of the lithium acetylide with a strong base could be the first step in a tandem sequence. This nucleophile could then participate in a regioselective addition to an electrophile, such as an aldehyde or ketone. The subsequent reaction could then involve the selective deprotection of the trityl group under mild acidic or photocatalytic conditions to unmask the alcohol. The regioselectivity of the initial nucleophilic attack would be exclusively at the terminal alkyne, as this is the most acidic proton in the molecule.
Stereochemical Control and Implications in Reactions Involving the Chiral Center
The chiral center at the 4-position of this compound introduces a stereochemical dimension to its reactivity. The spatial arrangement of the atoms at this center can influence the outcome of reactions at adjacent functional groups through steric hindrance or by directing the approach of reagents. rijournals.com In reactions that generate a new stereocenter, the existing chiral center can induce diastereoselectivity. For example, in an intramolecular reaction where the alkyne is induced to react with another part of the molecule, the stereochemistry at C4 could dictate the formation of one diastereomer over the other. The bulky trityl group, being in proximity to the chiral center, can also play a significant role in stereochemical control by sterically shielding one face of the molecule, thereby directing incoming reagents to the opposite face. rijournals.com
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance Spectroscopic Analysis (¹H, ¹³C, and 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Triphenylmethoxy-1-hexyne would be expected to show distinct signals corresponding to the aromatic protons of the triphenylmethyl group and the aliphatic protons of the hexyne chain. The fifteen aromatic protons of the three phenyl rings would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The aliphatic protons would exhibit signals with specific chemical shifts and coupling patterns, allowing for their assignment.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would be characterized by signals for the quaternary carbon of the trityl group, the aromatic carbons, the carbons of the alkyne, and the aliphatic carbons of the hexyl chain.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized. These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH (Trityl) | 7.20 - 7.50 (m, 15H) | 127.0 - 130.0 |
| Quaternary C (Trityl) | - | ~145.0 |
| O-C(Ph)₃ | - | ~87.0 |
| H-4 (CH-O) | Multiplet | ~70.0 |
| H-1 (≡CH) | Triplet | ~83.0 |
| C-2 (C≡) | - | ~70.0 |
| H-3 (CH₂) | Multiplet | ~35.0 |
| H-5 (CH₂) | Multiplet | ~30.0 |
| H-6 (CH₃) | Triplet | ~14.0 |
Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.
High-Resolution Mass Spectrometric Investigations for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₂₅H₂₄O), the exact mass can be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with characteristic losses of the trityl group being a prominent feature.
Expected HRMS Data:
| Parameter | Value |
| Molecular Formula | C₂₅H₂₄O |
| Calculated Exact Mass | 340.1827 u |
| Expected Key Fragment | [C(Ph)₃]⁺ (Trityl cation) at m/z 243.1174 |
Vibrational Spectroscopic Profiling (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the terminal alkyne and the aromatic rings. A sharp, weak absorption around 3300 cm⁻¹ would be indicative of the ≡C-H stretching vibration, while the C≡C triple bond stretch would appear as a weak absorption in the 2100-2140 cm⁻¹ region. libretexts.orglibretexts.orgpressbooks.pub Strong absorptions corresponding to aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C-C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ range. msu.edu The C-O ether linkage would also show a characteristic stretch.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, which is often weak in the IR spectrum.
Expected Vibrational Frequencies:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |
| ≡C-H Stretch | ~3300 | Sharp, Weak-Medium |
| Aromatic C-H Stretch | 3020 - 3080 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C≡C Stretch | 2100 - 2140 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch | 1050 - 1150 | Strong |
Electronic Spectroscopy for Conjugation and Chromophore Analysis (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. In this compound, the primary chromophore is the triphenylmethyl group. The terminal alkyne itself does not absorb significantly in the typical UV-Vis range (200-800 nm). The UV-Vis spectrum would be expected to show absorptions characteristic of the phenyl rings, likely appearing as fine-structured bands in the ultraviolet region, similar to what is observed for other triphenylmethyl-containing compounds. nist.gov
Expected UV-Vis Absorption Data:
| Chromophore | Expected λₘₐₓ (nm) |
| Phenyl Rings | ~260 - 270 |
Note: The solvent used can influence the exact position and fine structure of the absorption bands.
Computational and Theoretical Investigations
Quantum Chemical Calculations on Molecular Structure and Conformational Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure of molecules. For 4-Triphenylmethoxy-1-hexyne, a key area of investigation would be its conformational landscape, which is expected to be complex due to the bulky and flexible triphenylmethoxy (trityl) group.
Conformational Analysis: The rotation around the C-O and C-C single bonds gives rise to numerous possible conformers. Computational methods can be used to perform a systematic conformational search to identify the low-energy structures. The propeller-like arrangement of the three phenyl rings in the trityl group, along with the flexible hexyne chain, would be a primary focus. It is anticipated that steric hindrance between the phenyl rings and the hexyne backbone plays a crucial role in dictating the most stable conformations. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.
Structural Parameters: Quantum chemical calculations would provide precise information on bond lengths, bond angles, and dihedral angles for the most stable conformers. For instance, the geometry of the hexyne triple bond and the tetrahedral arrangement around the central carbon of the trityl group would be determined. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.
Below is a hypothetical data table summarizing the kind of information that would be generated from such a study.
| Parameter | Calculated Value (Exemplary) |
| C≡C Bond Length | 1.21 Å |
| C-O-C Bond Angle | 115.2° |
| Most Stable Phenyl Ring Dihedral Angle | 35° |
| Energy Difference between Major Conformers | 1-3 kcal/mol |
Theoretical Studies of Reaction Pathways and Energetic Profiles
Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound, providing insights that are often difficult to obtain through experiments alone. scielo.br The terminal alkyne group is a versatile functional group that can participate in a variety of reactions. nih.govperlego.comlibretexts.org
Reaction Mechanisms: Computational modeling can map out the potential energy surfaces for reactions such as electrophilic additions to the alkyne, deprotonation of the terminal alkyne, and transition-metal-catalyzed transformations. msu.edumdpi.com For example, the mechanism of hydrohalogenation would involve the formation of a vinyl cation intermediate, and calculations could determine the activation energy for this step and the stereoselectivity of the addition. libretexts.org
An illustrative table of calculated energetic data for a hypothetical reaction is shown below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | +5.6 |
| 4 | Transition State 2 | +12.8 |
| 5 | Products | -10.4 |
Computational Analysis of Electronic Properties and Bonding Characteristics
The electronic properties of this compound are fundamental to its reactivity and spectroscopic characteristics. Quantum chemical calculations can provide a detailed picture of the electron distribution and orbital interactions within the molecule. scielo.brresearchgate.net
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. For this compound, the HOMO is likely to be localized on the electron-rich alkyne triple bond and the oxygen atom, while the LUMO may be distributed over the aromatic phenyl rings. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitability.
Charge Distribution and Electrostatic Potential: Calculations can determine the partial atomic charges on each atom, revealing the polarity of different bonds. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the regions of positive and negative electrostatic potential on the molecular surface. These maps are useful for predicting how the molecule will interact with other reagents, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites).
A summary of typical electronic properties that would be calculated is presented in the following table.
| Property | Calculated Value (Exemplary) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.5 D |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. researchgate.netbohrium.com
NMR Spectroscopy: One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netgithub.iofrontiersin.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of this compound and to assign specific resonances to individual atoms.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an IR spectrum. This allows for the assignment of experimental IR peaks to specific vibrational modes, such as the characteristic C≡C and ≡C-H stretching frequencies of the alkyne group.
The table below provides an example of how predicted and experimental spectroscopic data could be compared.
| Spectroscopic Data | Predicted Value (Exemplary) | Experimental Value (Hypothetical) |
| ¹H NMR (≡C-H) | 2.1 ppm | 2.0 ppm |
| ¹³C NMR (C≡C) | 85 ppm, 70 ppm | 84 ppm, 69 ppm |
| IR (C≡C stretch) | 2125 cm⁻¹ | 2120 cm⁻¹ |
| IR (≡C-H stretch) | 3315 cm⁻¹ | 3310 cm⁻¹ |
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. acs.orgresearchgate.net MD simulations are particularly useful for studying large and flexible molecules. mdpi.comresearchgate.netmdpi.com
Conformational Dynamics: MD simulations can model the conformational changes of the molecule in a solvent environment at a given temperature. This would allow for the study of the flexibility of the hexyne chain and the rotational dynamics of the bulky trityl group. Such simulations can reveal the timescales of conformational interconversions and the preferred conformations in solution.
Solvation Effects: By including explicit solvent molecules in the simulation, the interactions between this compound and the solvent can be investigated. This can provide information on the solvation shell structure and the influence of the solvent on the molecule's conformation and dynamics.
A hypothetical output from an MD simulation could be summarized as follows.
| Dynamic Property | Simulation Result (Exemplary) |
| Major Conformer Lifetime | 50-100 ps |
| Rotational Correlation Time (Trityl Group) | 150 ps |
| Solvent Accessible Surface Area | 450 Ų |
Applications and Strategic Utility in Multi Step Organic Synthesis
Role as a Key Intermediate in the Synthesis of Biologically Active Compounds
Protected alkynes are fundamental building blocks in the synthesis of a wide array of biologically active compounds, including many natural products and pharmaceuticals. The unique linear geometry and reactivity of the alkyne functional group allow for its elaboration into various other functionalities, making it a strategic element in synthetic planning.
Prostaglandins are a class of lipid compounds with diverse and potent biological activities. nih.gov Their complex structures, featuring a five-membered ring and two side chains with specific stereochemistry, have made them challenging targets for organic synthesis. acs.orgnih.gov The synthesis of prostaglandins and their analogs often relies on the construction of key intermediates that contain the necessary carbon framework and functional groups for elaboration into the final target molecule. researchgate.net
One of the key intermediates in many prostaglandin (B15479496) syntheses is the Corey lactone, which provides the cyclopentane core with the correct stereochemistry for the side chains. researchgate.netgoogle.com The introduction of the two side chains often involves the use of organometallic reagents and Wittig-type reactions. nih.gov Alkynyl moieties are frequently employed as precursors to one of the side chains. For instance, an alkynyl group can be introduced and later transformed into the desired cis- or trans-alkene functionality present in the natural prostaglandin structure. acs.orgnih.gov
While a direct synthesis of a prostaglandin analog explicitly using 4-triphenylmethoxy-1-hexyne is not prominently featured in the provided search results, the general strategies employed in prostaglandin synthesis are highly relevant. A protected (S)-4-hydroxy-1-hexyne derivative would be a logical precursor for the ω-side chain of many prostaglandins, such as those in the F₂α series. The alkyne could be coupled to the cyclopentane core, and subsequent stereoselective reduction would furnish the required (Z)-alkene. The protected secondary alcohol at C-4 would correspond to the C-15 hydroxyl group in the final prostaglandin, a crucial feature for biological activity. The trityl group would serve to protect this alcohol during the coupling and other transformations, to be removed at a later stage of the synthesis.
The utility of protected alkynes extends beyond prostaglandin synthesis to the total synthesis of a vast number of other complex natural products. nih.gov The rigidity of the alkyne can be exploited to control stereochemistry in adjacent parts of the molecule, and its reactivity allows for the construction of key carbon-carbon bonds.
A notable example where a protected alkynyl fragment is a key building block is in the synthesis of the epothilones, a class of potent anticancer agents. nih.govnih.gov The total synthesis of epothilones often involves the coupling of two or more advanced fragments. In several reported syntheses of epothilone B and D, a fragment containing a terminal alkyne is coupled with another fragment to form a significant portion of the macrocyclic ring. nih.govnih.gov Following the coupling, the alkyne is typically reduced to the corresponding cis- or trans-alkene. nih.gov While these syntheses may not use this compound specifically, the strategic use of a protected secondary alcohol on an alkynyl chain is a recurring theme. The hydroxyl group, once deprotected, often plays a crucial role in the biological activity of the final natural product. The trityl group, with its specific deprotection conditions, would be a suitable choice for such a strategy, especially if other acid-sensitive or fluoride-sensitive groups are present in the molecule.
Advanced Retrosynthetic Analysis for Incorporating the this compound Moiety
Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, readily available starting materials. wikipedia.orglkouniv.ac.in This process involves identifying strategic bond disconnections that correspond to reliable forward reactions. researchgate.net
When a target molecule contains a 4-hydroxy-1-hexyne or a related substructure, a logical retrosynthetic disconnection would be at the C-C or C-X bond adjacent to the hydroxylated carbon chain. For a target molecule containing the this compound moiety, several retrosynthetic strategies can be envisioned.
A common disconnection strategy for alcohols is the C-C bond alpha to the hydroxyl group. youtube.comyoutube.com This leads back to an aldehyde or ketone and a nucleophilic alkyne species. In the case of a molecule containing the this compound unit, a disconnection at the C2-C3 bond would lead to 4-triphenylmethoxy-1-butanal and an acetylide anion. A more common and practical disconnection is at the C-C bond formed by the reaction of an alkynyl nucleophile with an electrophile. For instance, if the hexyne chain is attached to another part of the molecule at C-1, the disconnection would involve breaking this bond, leading to the 4-triphenylmethoxy-1-hexynyl anion (a synthon) and an electrophilic partner. The synthetic equivalent for the alkynyl anion would be lithiated or Grignard derivative of this compound.
Another key consideration in the retrosynthetic analysis is the protection of the hydroxyl group. The choice of the trityl group in the synthon this compound implies that the forward synthesis will likely involve conditions that are incompatible with a free secondary alcohol, such as strongly basic or organometallic reagents. The retrosynthetic plan must therefore account for the introduction of the trityl group at an appropriate stage, typically before the sensitive reaction step, and its removal at a later point in the synthesis.
| Disconnection Strategy | Resulting Synthons | Corresponding Forward Reaction |
| C-C bond formation at C1 | 4-triphenylmethoxy-1-hexynyl anion + Electrophile (e.g., alkyl halide, epoxide, aldehyde, ketone) | Nucleophilic attack of the alkynylide on the electrophile |
| C-O ether bond | 1-hexyne-4-ol + Triphenylmethyl cation source | Tritylation of the secondary alcohol |
| Alkyne formation | Dihaloalkane + Strong Base | Double elimination reaction |
Potential as a Building Block in Materials Science and Polymer Chemistry
Alkynes are versatile monomers for the synthesis of a variety of polymers with interesting electronic and physical properties. mdpi.com The polymerization of alkynes can lead to conjugated polymers with potential applications in electronics, sensors, and optics. nih.gov The properties of these polymers can be tuned by modifying the substituents on the alkyne monomer.
The incorporation of a bulky substituent like the triphenylmethoxy group could have a significant impact on the properties of a polymer derived from this compound. The steric bulk of the trityl group would likely influence the polymerization process and the final polymer architecture. For instance, it could lead to polymers with increased rigidity, altered solubility, and potentially unique packing characteristics in the solid state.
While the direct polymerization of this compound is not extensively documented in the provided search results, the polymerization of other bulky alkyne monomers has been reported. researchgate.net These studies indicate that the steric hindrance of the substituents can affect the catalyst activity and the molecular weight of the resulting polymer. researchgate.net
Furthermore, the trityl group itself has been incorporated into monomers for radical polymerization, suggesting its compatibility with certain polymerization conditions. researchgate.net The presence of the trityl group in a polymer backbone could also offer a route to functional materials. For example, the acidic cleavage of the trityl ether could unmask the hydroxyl groups, leading to a hydrophilic polymer with reactive sites for further modification or for applications in areas such as drug delivery or biomaterials. The synthesis of cyclic polymers from alkyne monomers is also an area of active research, and the bulky trityl group could influence the propensity for cyclization. nih.gov
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes for 4-Triphenylmethoxy-1-hexyne
The traditional synthesis of this compound involves the reaction of 4-hydroxy-1-hexyne with triphenylmethyl (trityl) chloride in the presence of a base like pyridine (B92270). prepchem.com While effective, this method can involve chlorinated solvents and stoichiometric amounts of reagents. Future research will likely focus on developing more sustainable and atom-economical approaches.
One promising avenue is the use of catalytic methods for the tritylation reaction. This could involve exploring solid-supported catalysts or organocatalysts to minimize waste and facilitate catalyst recycling. Furthermore, the development of synthetic routes from bio-based feedstocks could offer a more sustainable alternative to petroleum-derived starting materials. openaccesspub.org Research into enzymatic transformations could also provide highly selective and environmentally benign methods for the synthesis of the 4-hydroxy-1-hexyne precursor or for the direct, stereoselective introduction of the triphenylmethoxy group.
Table 1: Comparison of a Classical vs. a Potential Sustainable Synthetic Route
| Feature | Classical Synthesis | Potential Sustainable Route |
| Starting Materials | 4-hydroxy-1-hexyne, triphenylmethyl chloride | Bio-derived precursors |
| Solvent | Pyridine, chlorinated solvents | Greener solvents (e.g., ionic liquids, supercritical CO2) |
| Catalyst | Stoichiometric base | Recyclable solid acid or organocatalyst |
| Byproducts | Pyridinium hydrochloride | Minimal, easily recyclable byproducts |
| Atom Economy | Moderate | High |
Exploration of Catalytic and Green Chemistry Approaches for its Transformations
The reactivity of the terminal alkyne in this compound offers a plethora of opportunities for functionalization. Green chemistry principles are driving the development of catalytic transformations that are more efficient and environmentally friendly than classical stoichiometric reactions.
The use of recyclable catalysts for alkyne functionalization is a key area of research. nih.gov This includes heterogeneous catalysts, such as metal nanoparticles supported on various materials, which can be easily separated from the reaction mixture and reused. nih.gov For instance, the Sonogashira coupling, a fundamental reaction for C-C bond formation involving terminal alkynes, can be made more sustainable by employing palladium catalysts on magnetic nanoparticles or in aqueous media. Photocatalysis is another emerging green alternative for activating alkynes for various transformations, potentially leading to novel reaction pathways under mild conditions. rsc.org
Application in Asymmetric Synthesis and Chiral Pool Strategies
The chiral center at the 4-position of this compound makes it a valuable substrate for asymmetric synthesis. Future research will likely explore its use in the synthesis of complex chiral molecules. One approach is to utilize the existing stereocenter to direct the stereochemical outcome of subsequent reactions, a strategy known as substrate-controlled diastereoselective synthesis.
Furthermore, this compound, if resolved into its enantiomers, could serve as a chiral building block in "chiral pool" synthesis. wikipedia.orgnih.gov This strategy leverages readily available enantiopure starting materials to construct complex target molecules, avoiding the need for de novo asymmetric synthesis. wikipedia.orgnih.gov The development of efficient enzymatic resolutions or asymmetric syntheses of 4-hydroxy-1-hexyne would be crucial for unlocking the full potential of this compound in this area. The alkyne functionality can be further elaborated into various chiral motifs using catalytic asymmetric reactions. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. rsc.org The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow chemistry platforms.
A continuous flow setup could allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.org Furthermore, the integration of in-line purification and analysis techniques would enable the development of fully automated synthesis platforms. This would not only accelerate the synthesis of this compound derivatives but also facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science. umontreal.ca
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is becoming an increasingly powerful tool in organic synthesis for predicting reaction outcomes and designing novel synthetic routes. scielo.brresearchgate.net In the context of this compound, computational modeling can be employed in several key areas.
Density Functional Theory (DFT) calculations can be used to investigate the reaction mechanisms of its synthesis and transformations, providing insights into transition state geometries and activation energies. researchgate.net This understanding can guide the development of more efficient catalysts and reaction conditions. Furthermore, computational models can be used to predict the reactivity of the alkyne and the influence of the bulky triphenylmethoxy group on its steric and electronic properties. nih.gov This predictive capability can help in the rational design of synthetic strategies and in identifying promising new applications for this versatile building block. mit.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-triphenylmethoxy-1-hexyne, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves introducing the triphenylmethoxy (trityl) protective group to a propargylic alcohol precursor. A common approach is to react 1-hexyn-4-ol with triphenylmethyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Reaction progress can be tracked using thin-layer chromatography (TLC) with UV visualization or by quenching aliquots for <sup>1</sup>H NMR analysis to confirm the disappearance of the hydroxyl proton.
- Key Considerations : Ensure inert atmosphere (N2/Ar) to prevent oxidation of the alkyne moiety.
Q. How can this compound be purified, and what analytical techniques validate its purity?
- Methodological Answer : Purification is achieved via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Final purity is validated by:
- <sup>1</sup>H/<sup>13</sup>C NMR : Absence of residual solvent peaks and integration matching expected proton counts.
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]<sup>+</sup>) confirming molecular weight.
- Melting Point Analysis : Sharp melting range consistent with literature (if available) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation of fine particulates. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store in airtight containers under inert gas, away from heat sources, due to the alkyne's potential explosivity under high temperatures .
Advanced Research Questions
Q. How does the trityl group influence the stability of this compound under acidic or oxidative conditions?
- Methodological Answer : The trityl group is acid-labile. To study stability:
- Acidic Conditions : Expose the compound to dilute HCl in THF/water and monitor deprotection via <sup>1</sup>H NMR (appearance of hydroxyl proton).
- Oxidative Stress : Use H2O2 or O3 in controlled doses, followed by GC-MS to detect degradation byproducts .
Q. What strategies mitigate side reactions during cross-coupling of this compound in Sonogashira or Glaser-type reactions?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh3)4/CuI for Sonogashira coupling, ensuring strict exclusion of moisture.
- Protecting Group Compatibility : The trityl group may sterically hinder coupling; test alternative groups (e.g., TMS) and compare yields .
- Side Reaction Analysis : Monitor homocoupling (Glaser) byproducts via HPLC-MS and adjust stoichiometry of oxidants (e.g., O2) .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps for alkyne activation.
- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. toluene) using COSMO-RS to predict reaction pathways .
Methodological Design and Validation
Q. How to design a kinetic study for the thermal decomposition of this compound?
- Experimental Design :
- Accelerated Rate Calorimetry (ARC) : Measure heat flow and pressure changes under controlled heating (e.g., 5°C/min).
- GC-MS/TGA : Quantify decomposition products and mass loss profiles .
Q. What techniques resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
